molecular formula C11H14FN3O B3113228 4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one CAS No. 194350-90-8

4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one

Cat. No. B3113228
CAS RN: 194350-90-8
M. Wt: 223.25 g/mol
InChI Key: NYDJZBUXALSJLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, a fluorophenyl group, and an amino group. The exact structure would depend on the specific positions of these groups on the ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amino and fluorophenyl groups. The amino group could potentially participate in various reactions such as acylation or alkylation. The fluorine atom in the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the presence of the functional groups. For example, the presence of the polar amino group and the aromatic fluorophenyl group could influence the compound’s solubility, boiling point, and melting point .

Safety and Hazards

As with any chemical compound, handling “4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one” would require appropriate safety precautions. The specific hazards would depend on the compound’s physical and chemical properties .

Future Directions

The potential applications and future research directions for this compound would depend on its physical, chemical, and biological properties. Given the presence of the piperazine ring and the fluorophenyl group, this compound could potentially be of interest in medicinal chemistry or drug discovery .

properties

IUPAC Name

4-(4-amino-2-fluorophenyl)-1-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O/c1-14-4-5-15(7-11(14)16)10-3-2-8(13)6-9(10)12/h2-3,6H,4-5,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDJZBUXALSJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one

Synthesis routes and methods

Procedure details

3-Fluoro-4-(4-methyl-3-oxopiperazin-1-yl)nitrobenzene (3.33 g) was dissolved in a mixture of DMF (40 ml) and methanol (10 ml), and the solution flushed with argon. Ammonium formate (4.15 g) was added, and the mixture cooled to 5° C. Palladium (10% on carbon, 104 mg) was added, and the temperature allowed to rise to ambient as the mixture was stirred under argon for 2 hours. Solvents were evaporated to give an air sensitive product, 5-amino-2-(4-methyl-3-oxopiperazin-1-yl)fluorobenzene, which was used as such in the next stage.
Name
3-Fluoro-4-(4-methyl-3-oxopiperazin-1-yl)nitrobenzene
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
4-(4-Amino-2-fluorophenyl)-1-methylpiperazin-2-one

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